Dimethyl piperidine-4,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl piperidine-4,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic amines that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl piperidine-4,4-dicarboxylate typically involves the hydrogenation of functionalized pyridines. One common method is the reduction of pyridines using a rhodium oxide catalyst under mild conditions. This reaction requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, making it a practical method for synthesizing piperidine derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of stable and commercially available rhodium compounds, such as Rh2O3, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Dimethyl piperidine-4,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and rhodium oxide catalysts are typically used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl piperidine-4,4-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl piperidine-4,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
- Dimethyl piperidine-2,6-dicarboxylate
- Piperidine-3-carboxamide
- 5-(Methoxycarbonyl)piperidine-2-carboxylic acid
Comparison: Dimethyl piperidine-4,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
dimethyl piperidine-4,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI Key |
HTFKGBZWPKAKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.